molecular formula C36H32N2O2 B12276201 (4Z)-4-[(1-butylbenzo[cd]indol-1-ium-2-yl)methylidene]-2-[(E)-(1-butylbenzo[cd]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate

(4Z)-4-[(1-butylbenzo[cd]indol-1-ium-2-yl)methylidene]-2-[(E)-(1-butylbenzo[cd]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate

Cat. No.: B12276201
M. Wt: 524.6 g/mol
InChI Key: HXKXNLQIYAHGEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-4-[(1-butylbenzo[cd]indol-1-ium-2-yl)methylidene]-2-[(E)-(1-butylbenzo[cd]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate is a complex organic compound characterized by its unique structure, which includes indolium and cyclobuten-1-olate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(1-butylbenzo[cd]indol-1-ium-2-yl)methylidene]-2-[(E)-(1-butylbenzo[cd]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate typically involves multi-step organic reactions. The process begins with the preparation of the indolium and cyclobuten-1-olate precursors. These precursors are then subjected to condensation reactions under controlled conditions to form the final compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(1-butylbenzo[cd]indol-1-ium-2-yl)methylidene]-2-[(E)-(1-butylbenzo[cd]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the indolium and cyclobuten-1-olate rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4Z)-4-[(1-butylbenzo[cd]indol-1-ium-2-yl)methylidene]-2-[(E)-(1-butylbenzo[cd]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-4-[(1-butylbenzo[cd]indol-1-ium-2-yl)methylidene]-2-[(E)-(1-butylbenzo[cd]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • **(4Z)-4-[(1-methylbenzo[cd]indol-1-ium-2-yl)methylidene]-2-[(E)-(1-methylbenzo[cd]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate
  • **(4Z)-4-[(1-ethylbenzo[cd]indol-1-ium-2-yl)methylidene]-2-[(E)-(1-ethylbenzo[cd]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate

Uniqueness

The uniqueness of (4Z)-4-[(1-butylbenzo[cd]indol-1-ium-2-yl)methylidene]-2-[(E)-(1-butylbenzo[cd]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate lies in its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C36H32N2O2

Molecular Weight

524.6 g/mol

IUPAC Name

(4Z)-4-[(1-butylbenzo[cd]indol-1-ium-2-yl)methylidene]-2-[(E)-(1-butylbenzo[cd]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate

InChI

InChI=1S/C36H32N2O2/c1-3-5-19-37-29-17-9-13-23-11-7-15-25(33(23)29)31(37)21-27-35(39)28(36(27)40)22-32-26-16-8-12-24-14-10-18-30(34(24)26)38(32)20-6-4-2/h7-18,21-22H,3-6,19-20H2,1-2H3

InChI Key

HXKXNLQIYAHGEA-UHFFFAOYSA-N

Isomeric SMILES

CCCCN\1C2=CC=CC3=C2C(=CC=C3)/C1=C\C4=C(/C(=C/C5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCC)/C4=O)[O-]

Canonical SMILES

CCCCN1C2=CC=CC3=C2C(=CC=C3)C1=CC4=C(C(=CC5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCC)C4=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.